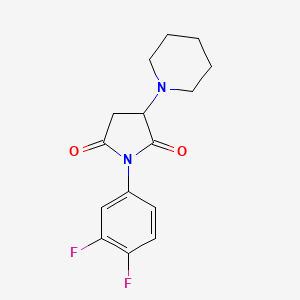
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFPP is a pyrrolidine derivative that has been synthesized through different methods, and it has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione acts as a potent antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. This compound binds to the receptor and prevents the activation of the receptor by glutamate, which results in the inhibition of the downstream signaling pathways. This leads to a decrease in the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. This compound has been reported to induce a dose-dependent decrease in locomotor activity in mice, which suggests its potential sedative effects. This compound has also been found to exhibit anticonvulsant properties and has been shown to increase the seizure threshold in mice. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. This compound is a potent antagonist of the NMDA receptor, which makes it a useful tool for investigating the role of the NMDA receptor in various neurological disorders. This compound has also been found to exhibit anticonvulsant properties, which make it a potential candidate for the development of new antiepileptic drugs. However, this compound has several limitations, including its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several potential future directions in various research fields. This compound can be further investigated as a potential treatment for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound can also be further investigated as a potential anti-inflammatory and antioxidant agent for the treatment of various inflammatory disorders. Furthermore, this compound can be further modified to improve its solubility and reduce its potential toxicity, which can increase its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized through different methods and has been found to exhibit unique biochemical and physiological effects. This compound acts as a potent antagonist of the NMDA receptor and has been investigated as a potential treatment for various neurological disorders. This compound also exhibits anticonvulsant, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of various disorders. This compound has several advantages and limitations for lab experiments, and it has several potential future directions for further investigation.
Aplicaciones Científicas De Investigación
1-(3,4-difluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been found to exhibit potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been reported to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has also been found to exhibit anticonvulsant properties and has been investigated as a potential treatment for epilepsy. Furthermore, this compound has been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQJTDAXXFVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 8-ethyl-4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B4845145.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4845146.png)
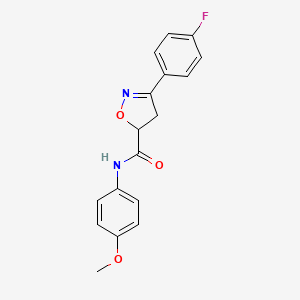
![N-(2-chlorophenyl)-4-oxo-4-[2-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazino]butanamide](/img/structure/B4845153.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)
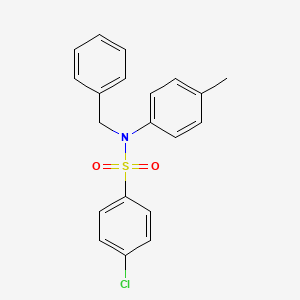
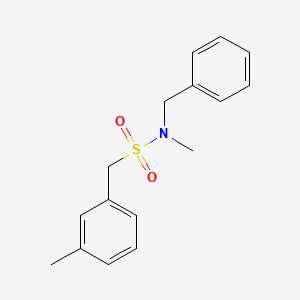
![bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]amidophosphate](/img/structure/B4845185.png)
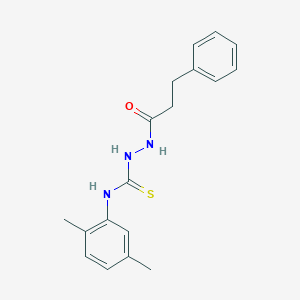
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B4845198.png)
![1-ethyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4845202.png)
![dimethyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4845204.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone](/img/structure/B4845230.png)